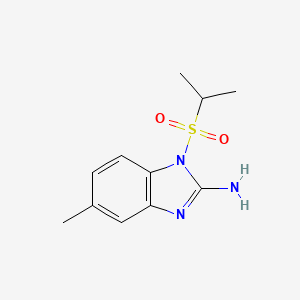
5-Methyl-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-1H-benzo[d]imidazole and isopropylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. .
Análisis De Reacciones Químicas
1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating bacterial infections, cancer, and other diseases due to its bioactive properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation
Comparación Con Compuestos Similares
1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives:
Similar Compounds: Compounds such as 1-methyl-1H-benzo[d]imidazol-2-amine, benzo[d]oxazol-2-amine, and benzo[d]thiazol-2-amine share structural similarities.
Uniqueness: The presence of the isopropylsulfonyl group in 1-(Isopropylsulfonyl)-5-methyl-1H-benzo[d]imidazol-2-amine imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives
Propiedades
Número CAS |
89313-43-9 |
|---|---|
Fórmula molecular |
C11H15N3O2S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
5-methyl-1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C11H15N3O2S/c1-7(2)17(15,16)14-10-5-4-8(3)6-9(10)13-11(14)12/h4-7H,1-3H3,(H2,12,13) |
Clave InChI |
DDEKJBNXFKDALT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=N2)N)S(=O)(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
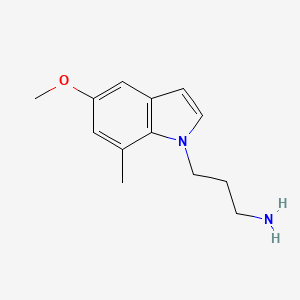
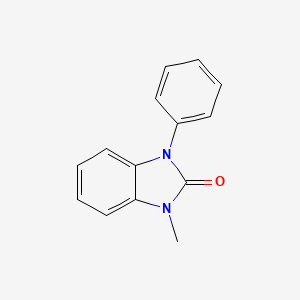
![Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B15218123.png)

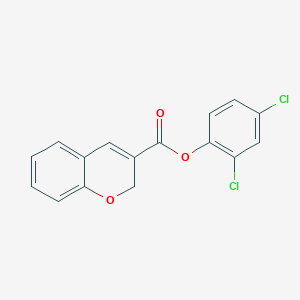
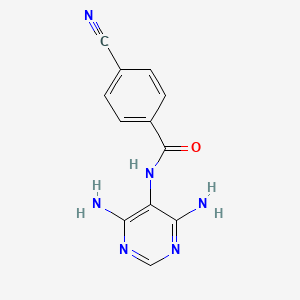

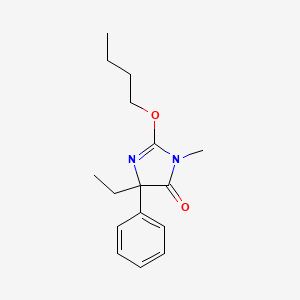
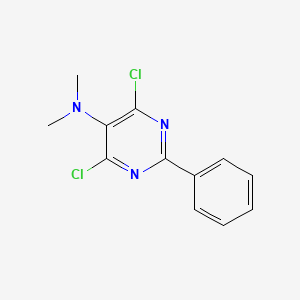

![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
